1,4-Dibutylbenzene

Description

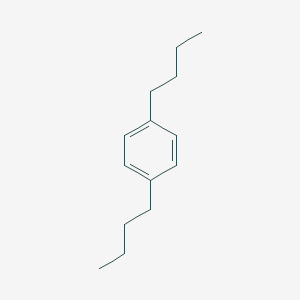

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOZYOOFXEGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166213 | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-86-4 | |

| Record name | 1,4-Dibutylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dibutylbenzene chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Dibutylbenzene

Introduction to this compound

This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two butyl groups at the para positions. The term "dibutylbenzene" can refer to several structural isomers, depending on the arrangement of the butyl group itself: n-butyl, sec-butyl, isobutyl, or tert-butyl. This guide will primarily focus on the two most common and well-documented isomers, 1,4-di-n-butylbenzene and 1,4-di-tert-butylbenzene, due to the extensive availability of scientific literature and data for these compounds. These molecules serve as important intermediates in organic synthesis and are utilized in the development of various materials.[1][2] The nature of the butyl isomer significantly influences the physicochemical properties and reactivity of the molecule.

Molecular Structure and Isomerism

The core structure of this compound consists of a disubstituted benzene ring. The variation in the butyl substituents gives rise to the following primary isomers:

-

1,4-di-n-butylbenzene: Features two straight-chain butyl groups.

-

1,4-di-sec-butylbenzene: Contains two secondary butyl groups.

-

1,4-di-isobutylbenzene: Has two isobutyl groups.

-

1,4-di-tert-butylbenzene: Possesses two bulky tertiary butyl groups.

The steric hindrance and electronic effects of these different butyl groups lead to distinct physical and chemical properties.

Physicochemical Properties

The physical properties of this compound isomers are largely dictated by the structure of the alkyl side chains. A summary of key quantitative data for the n-butyl and tert-butyl isomers is presented below.

| Property | 1,4-di-n-butylbenzene | 1,4-di-tert-butylbenzene |

| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂ |

| Molecular Weight | 190.33 g/mol [3][4] | 190.32 g/mol [2][5] |

| Appearance | Colorless to almost colorless clear liquid[6] | White crystals or crystalline powder[2] |

| Melting Point | Not available | 76-78 °C[2][7][8] |

| Boiling Point | Not available | 236 °C[2][7][8] |

| Density | 0.856 g/mL[4] | 0.985 g/cm³[2] |

| Solubility | Insoluble in water.[2] | Insoluble in water; soluble in ethanol, benzene, and carbon tetrachloride.[2][7] |

| CAS Number | 1571-86-4[3][9] | 1012-72-2[2][7] |

Synthesis of this compound Isomers

The most prevalent method for synthesizing dialkylated aromatic hydrocarbons like this compound is the Friedel-Crafts alkylation.[1] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide or an alcohol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or an acid like sulfuric acid (H₂SO₄).[10][11]

Experimental Protocol: Synthesis of 1,4-di-tert-butylbenzene via Friedel-Crafts Alkylation

This protocol describes the synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. The choice of a tertiary halide minimizes carbocation rearrangement, and the steric hindrance of the reactants helps to limit overalkylation.[10]

Step-by-Step Methodology:

-

Apparatus Setup: A dry 100 mL three-neck flask is equipped with a magnetic stirrer, an internal thermometer, and a drying tube connected to a gas draining system. The third neck is fitted with an adapter for nitrogen purging.[12]

-

Reactant Charging: The reaction flask is purged with nitrogen. 13.4 g (15.4 mL, 100 mmol) of tert-butylbenzene and 18.5 g (21.0 mL, 200 mmol) of tert-butyl chloride are added to the flask.[12]

-

Cooling: The reaction mixture is cooled to 0°C in an ice/sodium chloride bath with continuous stirring.[12]

-

Catalyst Addition: 1.0 g of anhydrous aluminum chloride is added in four portions at two-minute intervals while maintaining vigorous stirring. For each addition, the internal thermometer is briefly removed to add the catalyst through a powder funnel.[12] A solid, light-yellow reaction mixture will form.[12]

-

Reaction Work-up: Once the reaction is complete, the cooling bath is removed, and the mixture is immediately worked up.[12]

-

Purification: The product, 1,4-di-tert-butylbenzene, can be purified by recrystallization from methanol or ethanol.[2][13]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a drying tube and nitrogen purging is crucial because the Lewis acid catalyst, aluminum chloride, reacts readily with moisture, which would deactivate it.[10]

-

Temperature Control: Cooling the reaction to 0°C helps to control the exothermic nature of the Friedel-Crafts alkylation and favors the formation of the kinetically controlled para product.[12]

-

Portion-wise Catalyst Addition: Adding the aluminum chloride in portions helps to manage the reaction rate and temperature.

-

Kinetic vs. Thermodynamic Control: The formation of 1,4-di-tert-butylbenzene is a result of kinetic control. It crystallizes out of the reaction mixture, which prevents further alkylation or isomerization to the thermodynamically more stable 1,3,5-tri-tert-butylbenzene.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,4-di-tert-butylbenzene.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound isomers.

| Technique | 1,4-di-n-butylbenzene | 1,4-di-tert-butylbenzene |

| ¹H NMR | - Aromatic protons: singlet or a narrow multiplet around 7.1 ppm. - Alkyl protons: multiplets corresponding to the -CH₂- and -CH₃ groups of the n-butyl chain. | - Aromatic protons: a singlet around 7.3 ppm. - tert-Butyl protons: a singlet at approximately 1.3 ppm, integrating to 18 protons.[5] |

| ¹³C NMR | - Aromatic carbons: signals in the aromatic region (typically 125-145 ppm). - Alkyl carbons: signals in the aliphatic region. | - Aromatic carbons: signals in the aromatic region. - tert-Butyl carbons: a signal for the quaternary carbon and a signal for the methyl carbons. |

| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2960 cm⁻¹. - C=C stretching (aromatic): ~1450-1600 cm⁻¹. - Out-of-plane bending for para-disubstitution: ~800-840 cm⁻¹.[14] | - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2960 cm⁻¹. - C=C stretching (aromatic): ~1450-1600 cm⁻¹. - Out-of-plane bending for para-disubstitution: ~800-840 cm⁻¹.[14] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 190. - Fragmentation pattern showing loss of alkyl fragments. | - Molecular ion peak (M⁺) at m/z = 190. - A prominent peak at m/z = 175, corresponding to the loss of a methyl group ([M-15]⁺). - A base peak at m/z = 57, corresponding to the tert-butyl cation.[15] |

Structural Elucidation Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,4-Di-tert-butylbenzene | 1012-72-2 [chemicalbook.com]

- 3. This compound | C14H22 | CID 519170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Di-n-butylbenzene, 97+% | Fisher Scientific [fishersci.ca]

- 5. 1,4-Di-tert-butylbenzene(1012-72-2) 1H NMR spectrum [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 1,4-Di-tert-butylbenzene 98 1012-72-2 [sigmaaldrich.com]

- 9. Benzene, 1,4-dibutyl [webbook.nist.gov]

- 10. cerritos.edu [cerritos.edu]

- 11. theochem.mercer.edu [theochem.mercer.edu]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1,4-Di-tert-butylbenzene | C14H22 | CID 13895 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 1,4-Dibutylbenzene

An In-depth Technical Guide to the Physical Properties of 1,4-Dibutylbenzene

Abstract: This technical guide provides a comprehensive overview of the core physical, spectral, and thermodynamic properties of this compound (CAS 1571-86-4). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes key data from authoritative sources and outlines the experimental methodologies for their determination. The guide emphasizes the scientific principles behind characterization techniques, ensuring a deep understanding of not just the data, but its acquisition and interpretation.

Introduction and Molecular Overview

This compound, also known as p-dibutylbenzene, is an aromatic hydrocarbon characterized by a central benzene ring substituted at the para positions with two n-butyl groups. Its molecular formula is C₁₄H₂₂, and its structure imparts a notable symmetry that influences its physical properties, such as its melting point and spectroscopic signature.[1]

It is crucial to distinguish this compound from its isomer, 1,4-di-tert-butylbenzene (CAS 1012-72-2), where the branched tert-butyl groups confer significantly different physical characteristics, most notably a much higher melting point due to its crystalline solid state at room temperature.[2][3] 1,4-n-Dibutylbenzene, the subject of this guide, is primarily encountered as a liquid at standard conditions. Its utility is found as an intermediate in organic synthesis and as a component in specialty chemicals.[4] A thorough understanding of its physical properties is paramount for its safe handling, application, and quality control.

Core Physicochemical Properties

The fundamental dictate its behavior in various experimental and industrial settings. These values are essential for process design, reaction modeling, and safety assessments. The data presented below has been aggregated from established chemical databases and supplier specifications.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| CAS Number | 1571-86-4 | - | [5] |

| Molecular Formula | C₁₄H₂₂ | - | [5] |

| Molecular Weight | 190.33 | g/mol | [5][6] |

| InChIKey | VGQOZYOOFXEGDA-UHFFFAOYSA-N | - | [5][6] |

| Thermodynamic Properties | |||

| Melting Point | -31 | °C | [5] |

| Boiling Point | 227 | °C | [5] |

| Flash Point | 110 | °C (230 °F) | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 49.70 | kJ/mol | [7] |

| Enthalpy of Formation (ΔfH°gas) | -107.23 | kJ/mol | [7] |

| Ionization Energy | 8.40 | eV | [7] |

| Physical Properties | |||

| Density | 0.856 | g/cm³ | [5] |

| Refractive Index (n_D) | 1.489 | - | [5] |

| Solubility & Partitioning | |||

| Water Solubility (log₁₀WS) | -4.75 (Calculated) | mol/L | [7] |

| Octanol/Water Partition Coeff. (logP) | 4.372 (Calculated) | - | [7] |

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. The molecule's symmetry is a key feature in its spectral interpretation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the molecule's p-substitution, the ¹H NMR spectrum is simplified. It is expected to show a singlet for the four equivalent aromatic protons. The butyl chains would exhibit a triplet for the terminal methyl (CH₃) protons, a triplet for the benzylic methylene (CH₂) protons, and overlapping multiplets for the two internal methylene groups.[8] The ¹³C NMR spectrum would similarly show a reduced number of signals: four for the butyl chain carbons and, due to symmetry, only two signals for the six aromatic carbons.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorptions for this compound include C-H stretching vibrations for the sp³ hybridized carbons of the butyl chains (typically below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (typically above 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.[9]

-

Mass Spectrometry (MS) : When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound shows a distinct molecular ion (M⁺) peak at m/z 190. The primary fragmentation pathway is benzylic cleavage, resulting in a prominent peak from the loss of a propyl radical (-C₃H₇), leading to a fragment at m/z 147.[6][10]

-

Gas Chromatography (GC) : GC is the preferred method for assessing the purity of this compound and quantifying it in mixtures. Its retention time is a function of the column's stationary phase and the temperature program. The non-polar retention index (Inp) is reported to be approximately 1411.[7]

Experimental Methodologies for Property Determination

To ensure data integrity, standardized and validated protocols are essential. This section details the workflows for key analytical procedures, explaining the rationale behind the experimental design.

Protocol: Identity and Purity Assessment by GC-MS

Causality: This protocol is the definitive method for confirming the molecular identity and quantifying impurities. Gas chromatography provides high-resolution separation of volatile components, while mass spectrometry offers unambiguous identification based on the unique mass fragmentation pattern of the target molecule.

Methodology:

-

Standard Preparation: Prepare a certified reference standard of this compound at a known concentration (e.g., 100 µg/mL) in a high-purity solvent such as hexane.

-

Sample Preparation: Dilute the test sample of this compound in the same solvent to fall within the calibrated concentration range.

-

Instrumentation (GC):

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating aromatic hydrocarbons.

-

Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to prevent column overload.

-

Temperature Program: Start with an initial oven temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation of lower boiling point impurities from the main analyte.

-

-

Instrumentation (MS):

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan Mode: Acquire data in full scan mode over a mass range of m/z 40-400 to capture the molecular ion and key fragments.

-

-

Data Analysis:

-

Confirm the identity of the main peak by matching its retention time with the reference standard and its mass spectrum with a library (e.g., NIST).

-

Calculate purity by the area percent method, where the area of the this compound peak is divided by the total area of all integrated peaks.

-

Workflow for GC-MS Analysis:

Protocol: Thermochemical Analysis via Bomb Calorimetry

Causality: The standard enthalpy of formation (ΔfH°) is a critical thermodynamic parameter that cannot be measured directly. It is derived from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law. Bomb calorimetry provides a precise measure of the heat released during a complete combustion reaction under constant volume conditions.[11]

Methodology (Conceptual):

-

Sample Preparation: A precisely weighed mass (approx. 1 g) of high-purity this compound is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").

-

System Assembly: The bomb is sealed and pressurized with pure oxygen (approx. 30 atm) to ensure complete combustion. It is then submerged in a known volume of water in an insulated container (the calorimeter).

-

Combustion: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

Temperature Measurement: The temperature of the water is monitored with high precision (e.g., to 0.001°C) before, during, and after combustion until a maximum temperature is reached and cooling begins.

-

Calculation of Heat of Combustion:

-

The total heat evolved (q_total) is calculated using the measured temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal): q_total = C_cal * ΔT.

-

Corrections are made for the heat from the ignition wire and any side reactions (e.g., nitric acid formation).

-

The molar enthalpy of combustion (ΔcH°) is calculated from the corrected heat value and the moles of sample combusted.

-

-

Application of Hess's Law: The standard enthalpy of formation (ΔfH°) is calculated using the balanced combustion equation and the known ΔfH° values for the products (CO₂ and H₂O).[12]

-

Reaction: C₁₄H₂₂(l) + 20.5 O₂(g) → 14 CO₂(g) + 11 H₂O(l)

-

Equation: ΔcH° = [14 * ΔfH°(CO₂,g) + 11 * ΔfH°(H₂O,l)] - [ΔfH°(C₁₄H₂₂,l) + 20.5 * ΔfH°(O₂,g)]

-

Since ΔfH° for O₂(g) is zero, the equation is rearranged to solve for ΔfH°(C₁₄H₂₂,l).

-

Logical Diagram for Enthalpy of Formation Determination:

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While toxicological properties have not been fully investigated, prudent handling practices for organic solvents and reagents should be strictly followed.[13]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or glasses as described by OSHA regulations, and a lab coat.[13][14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Minimize dust generation if handling a solidified form. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from strong oxidizing agents and sources of ignition.[14]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash skin with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Conclusion

This guide has detailed the essential , providing researchers with a robust dataset for its application. From its core thermodynamic values to its spectroscopic fingerprint, the information presented serves as a foundational resource. By incorporating validated experimental protocols and explaining the scientific rationale behind them, this document aims to empower scientists to handle, characterize, and utilize this compound with confidence and safety. The provided data and methodologies are critical for ensuring the accuracy, reproducibility, and integrity of future research and development involving this compound.

References

-

ChemBK. (2024). 1,4-Di-tert-butylbenzene. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1,4-di-tert-butylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]

- Prosen, E. J., & Rossini, F. D. (1946).Heats of combustion and formation at 25 degrees C of the alkylbenzenes through C10H14, and of the higher normal monoalkylbenzene. Journal of Research of the National Bureau of Standards, 36, 455-461.

-

Stenutz, R. (n.d.). 1,4-di-sec-butylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dibutyl (CAS 1571-86-4). Retrieved from [Link]

- Chirico, R. D., et al. (2009).Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzene. The Journal of Chemical Thermodynamics, 41(5), 607-616.

-

SpectraBase. (n.d.). 1,4-Di-tert-butylbenzene. Wiley Science Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Di-tert-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Taylor, W. J., et al. (1946).Heats, equilibrium constants, and free energies of formation of the alkylbenzenes.

-

NIST. (n.d.). Benzene, 1,4-dibutyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Chem 351 F14 Final: Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dibutyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dibutyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Ribeiro da Silva, M. A., et al. (2001).Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert-Alkyl-Substituted Catechols from Thermochemical Measurements. The Journal of Physical Chemistry B, 105(38), 9415-9421.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-bis(1,1-dimethylethyl)- (CAS 1012-72-2). Retrieved from [Link]

- ASTM International. (2019).Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry. ASTM D5769-15.

-

Chemistry LibreTexts. (2021). 12: Calorimetry and Hess's Law (Experiment). Retrieved from [Link]

-

Bozeman Science. (2016). Standard Enthalpy of Formation for Benzene. YouTube. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-diethyl- (CAS 105-05-5). Retrieved from [Link]

Sources

- 1. Benzene, 1,4-dibutyl [webbook.nist.gov]

- 2. 1,4-Di-tert-butylbenzene | 1012-72-2 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CAS 1962-75-0: 1,4-Dibutyl 1,4-benzenedicarboxylate [cymitquimica.com]

- 5. 1,4-Di-n-butylbenzene, 97+% | Fisher Scientific [fishersci.ca]

- 6. This compound | C14H22 | CID 519170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,4-dibutyl (CAS 1571-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 9. Benzene, 1,4-dibutyl [webbook.nist.gov]

- 10. 1,4-Di-tert-butylbenzene | C14H22 | CID 13895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 1,4-Dibutylbenzene: Isomers, Synthesis, and Applications in Research and Drug Development

This guide provides an in-depth exploration of 1,4-dibutylbenzene, a significant aromatic hydrocarbon with isomers that offer a range of properties and applications, particularly for researchers, scientists, and professionals in drug development. We will delve into the nuances of its primary isomers—n-butyl, sec-butyl, and tert-butyl—covering their synthesis, analytical differentiation, and strategic applications, with a focus on the underlying scientific principles.

Unraveling the Isomers of this compound

The term "this compound" can refer to three distinct isomers, each possessing a unique substitution pattern of the butyl group on the benzene ring. This structural variance significantly influences their physical and chemical properties.

| Isomer | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,4-Di-n-butylbenzene | A benzene ring with two normal butyl chains at positions 1 and 4. | 1571-86-4 | C₁₄H₂₂ | 190.33 |

| 1,4-Di-sec-butylbenzene | A benzene ring with two secondary butyl groups at positions 1 and 4. | 1014-41-1 | C₁₄H₂₂ | 190.32 |

| 1,4-Di-tert-butylbenzene | A benzene ring with two tertiary butyl groups at positions 1 and 4. | 1012-72-2 | C₁₄H₂₂ | 190.32 |

Synonyms:

-

1,4-Di-n-butylbenzene: p-Dibutylbenzene, Benzene, 1,4-dibutyl-[1]

-

1,4-Di-sec-butylbenzene: p-Di-sec-butylbenzene, Benzene, 1,4-bis(1-methylpropyl)-[2]

-

1,4-Di-tert-butylbenzene: p-Di-tert-butylbenzene, Benzene, 1,4-bis(1,1-dimethylethyl)-[3][4]

Synthesis of this compound Isomers: A Comparative Overview

The primary method for synthesizing this compound isomers is the Friedel-Crafts alkylation of benzene. However, the choice of alkylating agent and reaction conditions is critical to obtaining the desired isomer and minimizing side products.

Synthesis of 1,4-Di-tert-butylbenzene

The synthesis of 1,4-di-tert-butylbenzene is a classic example of a Friedel-Crafts alkylation that proceeds with high selectivity for the para isomer due to the steric bulk of the tert-butyl group.[5]

Reaction: Benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Mechanism:

-

The Lewis acid activates the tert-butyl chloride to form a stable tertiary carbocation.

-

The benzene ring attacks the carbocation in an electrophilic aromatic substitution.

-

A second alkylation occurs preferentially at the para position due to steric hindrance at the ortho positions.

A simplified workflow for the synthesis of 1,4-Di-tert-butylbenzene.

Experimental Protocol: A detailed experimental protocol for the synthesis of 1,4-di-tert-butylbenzene is available from the Natural Organic Process Research and Development (NOP-Praktikum).[3]

Synthesis of 1,4-Di-n-butylbenzene

The synthesis of 1,4-di-n-butylbenzene via Friedel-Crafts alkylation is more challenging due to the propensity of the primary carbocation to rearrange to a more stable secondary carbocation.[6] This leads to a mixture of n-butyl and sec-butyl products.

Reaction: Benzene can be reacted with 1-chlorobutane or 1-bromobutane in the presence of a Lewis acid.

Challenges:

-

Carbocation Rearrangement: The initially formed primary carbocation can undergo a hydride shift to form the more stable secondary carbocation, leading to the formation of sec-butylbenzene and di-sec-butylbenzene isomers as significant byproducts.[6]

-

Polyalkylation: The alkylated product is more reactive than benzene, leading to the formation of polyalkylated products.

To favor the formation of the n-butyl product, alternative synthetic strategies are often employed, such as Friedel-Crafts acylation followed by reduction.

A representative workflow for synthesizing 1,4-Di-n-butylbenzene to avoid carbocation rearrangement.

Applications in Research and Drug Development

The this compound scaffold and its derivatives are valuable tools in medicinal chemistry and materials science. The bulky and lipophilic nature of the butyl groups can be strategically employed to modulate the properties of molecules.

The Role of the tert-Butyl Group in Drug Design

The tert-butyl group is a particularly important substituent in drug design due to its significant steric bulk.[3] This steric hindrance can be leveraged to:

-

Improve Metabolic Stability: By sterically shielding a metabolically labile part of a drug molecule, the tert-butyl group can hinder enzymatic degradation, thereby increasing the drug's half-life.

-

Enhance Receptor Selectivity: The defined size and shape of the tert-butyl group can promote selective binding to a specific receptor subtype by preventing the drug molecule from fitting into the binding pocket of off-target receptors.

-

Modulate Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to adjust the solubility and membrane permeability of a drug candidate.

The 1,4-Dialkylbenzene Scaffold

The 1,4-dialkylbenzene core serves as a rigid scaffold for the spatial orientation of functional groups. This is particularly relevant in the design of molecules that target specific protein-protein interactions or fit into defined receptor pockets. For instance, the 1,4-disubstituted pattern can be found in various bioactive compounds, including those with potential anticancer and analgesic activities.[7][8] The benzene ring acts as a non-rotatable spacer, while the alkyl groups can influence solubility, lipophilicity, and interactions with hydrophobic pockets of target proteins.

Analytical Characterization of Isomers

Distinguishing between the isomers of this compound is crucial for quality control and research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is effective in separating the isomers based on their boiling points and interaction with the stationary phase. The subsequent mass spectrometry analysis provides information on the molecular weight and fragmentation patterns. While the isomers have the same molecular weight, their fragmentation patterns can show subtle differences. The most significant fragmentation is often the loss of a propyl radical (M-43) for the tert-butyl isomer, leading to a stable tertiary carbocation.[9]

Workflow for the differentiation of this compound isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of the this compound isomers due to their distinct chemical shifts and coupling patterns.

| Isomer | ¹H NMR (Aromatic Protons) | ¹³C NMR (Aromatic Carbons) |

| 1,4-Di-n-butylbenzene | A singlet around 7.1 ppm. | Two signals. |

| 1,4-Di-sec-butylbenzene | A complex multiplet due to the chiral center in the sec-butyl group. | Four signals due to the asymmetry. |

| 1,4-Di-tert-butylbenzene | A sharp singlet around 7.3 ppm.[10][11] | Two signals.[12] |

The symmetry of the 1,4-di-n-butyl and 1,4-di-tert-butyl isomers results in a single peak for the four equivalent aromatic protons. In contrast, the chirality of the sec-butyl groups in 1,4-di-sec-butylbenzene makes the aromatic protons diastereotopic, leading to a more complex splitting pattern.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound isomers.

-

1,4-Di-tert-butylbenzene: This isomer is classified as hazardous to the aquatic environment.[13] It may cause eye and skin irritation.[14] It is a solid at room temperature and should be handled in a well-ventilated area, avoiding dust formation.[15]

-

General Precautions: For all isomers, it is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a fume hood to avoid inhalation of vapors. Consult the Safety Data Sheet (SDS) for each specific isomer before use.

Conclusion

The isomers of this compound represent a fascinating case study in how subtle changes in molecular structure can lead to significant differences in chemical reactivity, physical properties, and applicability. For researchers in drug development and organic synthesis, a thorough understanding of these isomers, from their selective synthesis to their strategic use in molecular design, is invaluable. The steric hindrance provided by the tert-butyl group, in particular, offers a powerful tool for enhancing the metabolic stability and target selectivity of therapeutic agents. As the demand for novel and improved pharmaceuticals continues to grow, the versatile this compound scaffold is poised to remain a relevant and valuable component in the medicinal chemist's toolbox.

References

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. scribd.com [scribd.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. bmse000725 Sec-butylbenzene at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. 1,4-Di-tert-butylbenzene(1012-72-2) 13C NMR [m.chemicalbook.com]

- 13. 1,4-Di-tert-butylbenzene | C14H22 | CID 13895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1,4-Dibutylbenzene in Organic Solvents

Foreword: Navigating the Solution Landscape

In the realms of pharmaceutical sciences, materials research, and synthetic chemistry, the precise understanding of a compound's solubility is not merely an academic exercise but a cornerstone of process development, formulation design, and ultimately, product efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 1,4-Dibutylbenzene in organic solvents. Moving beyond a simple tabulation of data, we will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and explore predictive models that can guide solvent selection. Our approach is rooted in the principles of scientific integrity, offering not just methods, but the rationale behind them, to empower the reader with the expertise to confidently navigate their own solubility challenges.

The Molecule in Focus: Physicochemical Profile of this compound

This compound (CAS No: 1571-86-4), a dialkylated aromatic hydrocarbon, possesses a molecular structure that dictates its interactions with its environment.[1] Its nonpolar benzene core functionalized with two butyl groups results in a molecule with significant hydrophobic character.[1]

Table 1: Physicochemical Properties of this compound and its Isomer 1,4-di-tert-butylbenzene

| Property | This compound | 1,4-di-tert-butylbenzene |

| CAS Number | 1571-86-4 | 1012-72-2[2][3] |

| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂[2][3] |

| Molecular Weight | 190.33 g/mol [4] | 190.32 g/mol [2][3] |

| Appearance | Liquid | White crystalline solid[2][3] |

| Melting Point | - | 76-78 °C[2][3] |

| Boiling Point | ~244 °C | 236 °C[2][3] |

| Water Solubility | Insoluble | Insoluble[2][3] |

Note: Due to a scarcity of publicly available quantitative solubility data for this compound, its structural isomer, 1,4-di-tert-butylbenzene, is often used as a proxy in literature. While their overall nonpolar nature is similar, the difference in the alkyl chain structure (n-butyl vs. tert-butyl) can influence crystal packing and, consequently, solubility.

The "Why" Before the "How": Foundational Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[5] This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing.

For a solid solute dissolving in a liquid solvent, the process can be conceptualized in three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For nonpolar solutes like this compound, the dominant intermolecular forces are van der Waals forces (specifically London dispersion forces). Therefore, it is expected to be more soluble in nonpolar solvents where the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from the formation of new solute-solvent van der Waals interactions.[5]

In contrast, polar solvents, with their strong dipole-dipole interactions and hydrogen bonding networks, would require a significant energy input to create a cavity for the nonpolar this compound molecule, with little energetic payoff from the weak solute-solvent interactions. This energetic penalty leads to low solubility.

The Gold Standard: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the most reliable method for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Causality in Protocol Design: A Self-Validating System

The design of the shake-flask protocol is critical for ensuring the attainment of a true equilibrium state, which is the cornerstone of trustworthy solubility data.

-

Excess Solute: The use of an excess of the solid solute is mandatory to ensure that the solution becomes saturated. The visible presence of undissolved solid at the end of the experiment is a primary validation of saturation.[7]

-

Equilibration Time: The time required to reach equilibrium can vary significantly depending on the solute, solvent, and temperature. A kinetic study, where samples are taken at different time points until the concentration of the solute in the solution remains constant, is the most rigorous way to determine the necessary equilibration time. For many organic compounds, 24 to 72 hours is a common starting point.[6]

-

Temperature Control: Solubility is highly temperature-dependent. Therefore, conducting the experiment in a temperature-controlled environment, such as an incubator shaker or a water bath, is crucial for obtaining reproducible results.

-

Phase Separation: The complete separation of the saturated solution from the excess solid is critical to prevent artificially inflated solubility values. Centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE) is a reliable method.[5]

-

Accurate Quantification: The choice of analytical technique for quantifying the solute in the saturated solution should be specific, sensitive, and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for aromatic compounds like this compound.

Step-by-Step Experimental Protocol: The Shake-Flask Method

-

Preparation of Saturated Solutions: a. To a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent. b. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid. c. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). b. Agitate the vials for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step should be performed quickly to minimize temperature fluctuations.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. c. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. d. Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

Data Reporting: a. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualizing the Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Quantitative Solubility Data: A Survey of the Landscape

Table 2: Qualitative and Estimated Quantitative Solubility of 1,4-di-tert-butylbenzene

| Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Water | 10.2 | Insoluble[2][3] | < 0.01 |

| Methanol | 5.1 | Soluble | 5 - 15 |

| Ethanol | 4.3 | Soluble[2][3] | 10 - 25 |

| Acetone | 5.1 | Soluble | > 30 |

| Toluene | 2.4 | Very Soluble | > 50 |

| Hexane | 0.1 | Very Soluble | > 50 |

| Carbon Tetrachloride | 1.6 | Soluble[2][3] | > 40 |

| Benzene | 2.7 | Soluble[2][3] | > 50 |

Disclaimer: The estimated quantitative solubility values are based on general principles of solubility for nonpolar aromatic compounds and should be confirmed by experimental determination.

The trend observed in this table aligns with the "like dissolves like" principle. The solubility is very low in the highly polar solvent, water. It increases in moderately polar solvents like ethanol and acetone, and is highest in nonpolar solvents like toluene and hexane.

Beyond the Bench: Theoretical Prediction of Solubility

In the absence of experimental data, or to guide solvent screening, theoretical models can provide valuable insights into solubility.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

The Hansen Solubility Parameter (HSP) system extends the concept of the Hildebrand solubility parameter by dividing it into three components:

-

δD (Dispersion): Accounts for van der Waals forces.

-

δP (Polar): Represents dipole-dipole interactions.

-

δH (Hydrogen Bonding): Quantifies the energy of hydrogen bonds.

Every solvent and solute can be characterized by its three Hansen parameters. The principle is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods. For a nonpolar molecule like this compound, the δD component will be dominant, while δP and δH will be very low.

UNIFAC Model: A Group Contribution Method

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group contribution method used to predict activity coefficients, which can then be used to calculate solid-liquid equilibria (solubility).[8][9] The model is based on the concept that a molecule can be broken down into its constituent functional groups. The activity coefficient is calculated from the interactions between these groups.[8][9]

To predict the solubility of this compound, one would need the UNIFAC interaction parameters for the aromatic carbon-hydrogen group (ACH) and the aliphatic methyl and methylene groups (CH3, CH2) with the functional groups of the various solvents. While this is a powerful predictive tool, its accuracy is dependent on the availability and quality of the interaction parameters.[8][9]

Visualizing the Predictive Logic

Caption: Logical framework for predicting the solubility of this compound.

Conclusion: An Integrated Approach to Understanding Solubility

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. This guide has provided a comprehensive framework for understanding and determining this property. By integrating the foundational principles of solute-solvent interactions with robust experimental methodologies and powerful predictive models, researchers can confidently select appropriate solvents, optimize processes, and accelerate their research and development efforts. While a lack of extensive public data for this compound necessitates experimental determination for precise applications, the principles and methods outlined herein provide a clear and reliable path to obtaining this vital information.

References

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024.

-

Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. MDPI.

-

Application of the UNIFAC Model for the Low-Sulfur Residue Marine Fuel Asphaltenes Solubility Calculation. MDPI.

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

-

Shake Flask Method Summary. BioAssay Systems.

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. 2023.

-

1,4-Di-tert-butylbenzene. ChemicalBook.

-

Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. Journal of Mining Institute.

-

1,4-Di-tert-butylbenzene. ChemBK.

-

Hansen Solubility Parameters. Hansen-Solubility.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Hansen solubility parameters. Stenutz.

-

Prediction of Water Solubility of Hydrocarbons by modified UNIFAC (Dortmund). DDBST.

-

Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. SpringerLink.

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

-

Hansen solubility parameter. Wikipedia.

-

Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[4] and... ResearchGate.

-

1,4-diisobutylbenzene. Stenutz.

-

1,4-di-sec-butylbenzene. Stenutz.

-

1,4-Di-tert-butylbenzene. PubChem.

-

This compound. PubChem.

-

Organic Solvent Solubility Data Book. CORE.

-

A Comparative Analysis of 1,4-Dipropylbenzene and Toluene as Solvents for Chemical Synthesis and Drug Development. Benchchem.

-

1,4-Di-n-butylbenzene, 97+%. Fisher Scientific.

-

Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.

Sources

- 1. This compound | C14H22 | CID 519170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Di-tert-butylbenzene | 1012-72-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1,4-Di-n-butylbenzene, 97+% | Fisher Scientific [fishersci.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems [mdpi.com]

- 9. mdpi.com [mdpi.com]

1,4-Dibutylbenzene melting point and boiling point data

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dibutylbenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound, with a specific focus on its various isomers: 1,4-di-n-butylbenzene, 1,4-di-sec-butylbenzene, and 1,4-di-tert-butylbenzene. Understanding the distinct physicochemical properties of these isomers is paramount for their effective application in organic synthesis, materials science, and drug development. This document delves into the theoretical basis for variations in these properties, offers detailed, field-proven protocols for their experimental determination, and outlines the necessary safety precautions for handling these compounds. All data and methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Isomerism in this compound

This compound (C₁₄H₂₂) is an aromatic hydrocarbon characterized by a central benzene ring substituted with two butyl groups at the para positions. The structural arrangement of these butyl groups gives rise to three distinct isomers: 1,4-di-n-butylbenzene, 1,4-di-sec-butylbenzene, and 1,4-di-tert-butylbenzene. While sharing the same molecular formula and weight (190.32 g/mol ), their unique three-dimensional structures result in significant differences in their physical properties, most notably their melting and boiling points.[1][2] These differences are critical in contexts such as purification, reaction condition optimization, and the development of materials with specific thermal characteristics.

The primary synthetic route to these compounds is typically a Friedel-Crafts alkylation of benzene with an appropriate butene precursor or butyl halide in the presence of a Lewis acid catalyst.[3][4] The choice of alkylating agent and reaction conditions can favor the formation of one isomer over others.

Physicochemical Properties: A Comparative Analysis

The melting and boiling points of the this compound isomers are presented below. These values are influenced by the degree of intermolecular forces, which are in turn dictated by the shape and symmetry of the molecules.

| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 1,4-di-n-butylbenzene | A benzene ring with two straight-chain butyl groups at positions 1 and 4. | -94.15[5] | 236.05[5] | Not readily available |

| 1,4-di-sec-butylbenzene | A benzene ring with two secondary butyl groups at positions 1 and 4. | -58[6] | 237[6] | 0.857[6] |

| 1,4-di-tert-butylbenzene | A benzene ring with two tertiary butyl groups at positions 1 and 4. | 76-78[7][8][9] | 236[7][8][9] | 0.985[7][9] |

Expert Insight: The significant difference in the melting points of the isomers is a direct consequence of their molecular packing in the solid state. The highly symmetrical and rigid structure of 1,4-di-tert-butylbenzene allows for efficient crystal lattice formation, resulting in a much higher melting point compared to its less symmetrical n-butyl and sec-butyl counterparts. Conversely, the boiling points are relatively similar, as intermolecular forces in the liquid state are less dependent on molecular symmetry.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden this range and depress the melting point.[10]

Melting Point Determination: The Capillary Method

This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable method for melting point determination.[10]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound isomer is finely powdered. The open end of a capillary tube is pressed into the powder.[11]

-

Loading the Capillary: The capillary is inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is optimal.[10][11]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the Mel-Temp apparatus.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]

Caption: Workflow for Micro Boiling Point Determination.

Causality in Experimental Choices: The choice of a slow heating rate near the melting or boiling point is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating medium, thereby yielding an accurate reading. The use of a liquid paraffin bath provides uniform heat distribution. [12]

Synthesis and Handling

Synthesis Overview: Friedel-Crafts Alkylation

The synthesis of 1,4-di-tert-butylbenzene is often achieved through the Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride, using aluminum chloride as a catalyst. [13]The 1,4-isomer is the kinetically controlled product and will crystallize out of the reaction mixture, preventing further alkylation. [13] Generalized Reaction Scheme:

Caption: Friedel-Crafts Alkylation for 1,4-di-tert-butylbenzene Synthesis.

Safety and Handling

This compound and its isomers may cause eye, skin, and respiratory tract irritation. [14]It is essential to handle these compounds in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15]In case of contact, flush the affected area with copious amounts of water. [14] These compounds are stable under normal conditions but are incompatible with strong oxidizing agents. [14]They are also very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided. [16][17][18]

Conclusion

The melting and boiling points of this compound are highly dependent on the specific isomer . The distinct properties of 1,4-di-n-butylbenzene, 1,4-di-sec-butylbenzene, and 1,4-di-tert-butylbenzene underscore the importance of precise isomer identification and purity assessment in research and development. The experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data, ensuring the reliable application of these compounds in their various scientific and industrial contexts.

References

- Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%. Cole-Parmer.

- Synthesis of 1,4-di(butan-2-yl)benzene: A Technical Guide. Benchchem.

- Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. NOP.

- Determination of Melting points and Boiling points. Learning Space.

- 1,4-Di-tert-butylbenzene - Physico-chemical Properties. ChemBK.

- Chemical Properties of Benzene, 1,4-dibutyl (CAS 1571-86-4). Cheméo.

- SAFETY DATA SHEET - 1,4-Di-tert-butylbenzene. Fisher Scientific.

- 1,4-Di-tert-butylbenzene | 1012-72-2. Tokyo Chemical Industry Co., Ltd.

- Aldrich 113352 - SAFETY D

- Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkyl

- Melting point determin

- 1,4-Di-tert-butylbenzene 98%. Sigma-Aldrich.

- Determination of melting and boiling points. SlideShare.

- Determination of the Melting and Boiling Points of Compounds. YouTube.

- 102590 - 1,4-Di-tert-butylbenzene - Safety D

- 1,4-di-sec-butylbenzene. Stenutz.

- 1,4-Di-tert-butylbenzene SDS, 1012-72-2 Safety D

- 1,4-Di-tert-butylbenzene | 1012-72-2. ChemicalBook.

- This compound. PubChem.

- Experiment-1 Aim - To determine the melting point of given solid substance.

- 1,4-Di-sec-butylbenzene | CAS#:1014-41-1. Chemsrc.

- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.

- CAS 1962-75-0: 1,4-Dibutyl 1,4-benzenedicarboxyl

- Benzene, 1,4-dibutyl-. NIST WebBook.

- 1,4-Di-tert-butylbenzene. PubChem.

Sources

- 1. Benzene, 1,4-dibutyl (CAS 1571-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C14H22 | CID 519170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Benzene, 1,4-dibutyl [webbook.nist.gov]

- 6. 1,4-di-sec-butylbenzene [stenutz.eu]

- 7. chembk.com [chembk.com]

- 8. 1,4-Di-tert-butylbenzene 98 1012-72-2 [sigmaaldrich.com]

- 9. 1,4-Di-tert-butylbenzene | 1012-72-2 [chemicalbook.com]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. echemi.com [echemi.com]

A Technical Guide to the Spectral Analysis of 1,4-Dibutylbenzene

Abstract: This technical guide provides a comprehensive analysis of 1,4-Dibutylbenzene (C₁₄H₂₂) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document delves into the theoretical principles, experimental protocols, and detailed interpretation of the spectral data. The guide emphasizes the causal relationship between the molecular structure of this compound and its unique spectral fingerprint, offering a self-validating framework for the compound's unambiguous identification.

Introduction: The Molecular Architecture of this compound

This compound is an aromatic hydrocarbon featuring a central benzene ring symmetrically substituted at the para positions with two n-butyl groups. Its molecular formula is C₁₄H₂₂ and it has a molecular weight of approximately 190.32 g/mol .[1][2] The structural symmetry is a critical determinant of its spectral characteristics. Understanding these features is paramount for quality control, reaction monitoring, and structural verification in various scientific and industrial applications. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a complete analytical portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. The symmetry of this compound is the key to simplifying its seemingly complex spectra. Due to the plane of symmetry bisecting the benzene ring and the free rotation around the C-C single bonds, many protons and carbons are chemically equivalent, resulting in fewer signals than would be expected for an asymmetric molecule of this size.

¹H NMR Spectroscopy: Mapping the Protons

Theoretical Prediction & Interpretation: The ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons.

-

Aromatic Protons (H-Ar): The four protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet, as there are no adjacent, non-equivalent protons to cause splitting. Their chemical shift will be in the typical aromatic region (~7.0-7.5 ppm).

-

Benzylic Protons (-CH₂-Ar): The two methylene groups directly attached to the benzene ring are equivalent. These protons are deshielded by the aromatic ring and will appear as a triplet, split by the adjacent methylene group.

-

Aliphatic Protons (-CH₂-): The subsequent two methylene groups in the butyl chains are also equivalent. Their signal will be a multiplet due to splitting by the two different neighboring methylene groups.

-

Aliphatic Protons (-CH₂-): The third set of methylene groups are equivalent and will appear as a sextet, split by the adjacent methylene and methyl groups.

-

Terminal Methyl Protons (-CH₃): The six protons of the two terminal methyl groups are equivalent. They are the most shielded protons and will appear furthest upfield as a triplet, split by the adjacent methylene group.

Typical ¹H NMR Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-Ar) | ~7.10 | Singlet | 4H |

| Benzylic (-CH₂-Ar) | ~2.58 | Triplet | 4H |

| Methylene (-CH₂-) | ~1.58 | Multiplet | 4H |

| Methylene (-CH₂-) | ~1.35 | Sextet | 4H |

| Methyl (-CH₃) | ~0.92 | Triplet | 6H |

Note: Actual chemical shifts can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: The Carbon Backbone

Theoretical Prediction & Interpretation: The symmetry of this compound significantly simplifies its ¹³C NMR spectrum. Instead of 14 unique signals, only six are expected.

-

Aromatic Carbons: There are two distinct types of aromatic carbons. The two carbons bonded to the butyl groups (quaternary) are equivalent, and the four carbons bonded to hydrogen atoms are also equivalent.

-

Aliphatic Carbons: Each of the four carbons in the n-butyl chain is in a unique chemical environment.

Typical ¹³C NMR Data Summary:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-Ar) | ~139.6 |

| Aromatic (CH-Ar) | ~128.2 |

| Benzylic (-CH₂-Ar) | ~35.0 |

| Methylene (-CH₂-) | ~33.8 |

| Methylene (-CH₂-) | ~22.4 |

| Methyl (-CH₃) | ~14.0 |

Note: These are typical values; slight variations may occur.[3][4]

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-prepared sample is crucial for obtaining high-resolution NMR spectra.[5]

Methodology:

-

Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[5][6]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃).[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[5][6][7] Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid contamination, the tube should be handled by the top.[7] Filtering the solution through a small cotton or glass wool plug in the pipette is recommended to remove any particulate matter.[7]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[7]

-

Data Acquisition: Insert the sample into the spectrometer. The experiment involves three main steps: locking onto the deuterium signal of the solvent, shimming the magnetic field to maximize homogeneity, and acquiring the spectrum using appropriate pulse sequences and parameters.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Theoretical Prediction & Interpretation: The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

-

C-H Stretching (Aromatic): A sharp band appearing just above 3000 cm⁻¹ is characteristic of the C-H bonds on the benzene ring.

-

C-H Stretching (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the C-H stretching vibrations of the butyl chains.

-

C=C Stretching (Aromatic): One or more medium-intensity bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.

-

C-H Bending (Aliphatic): Bands around 1465 cm⁻¹ and 1375 cm⁻¹ are characteristic of methylene (-CH₂-) and methyl (-CH₃) bending vibrations, respectively.

-

C-H Out-of-Plane Bending (Aromatic): A strong absorption band in the 800-840 cm⁻¹ region is highly indicative of 1,4- (para) disubstitution on a benzene ring. This is a key diagnostic peak.

Typical IR Absorption Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1515 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | Aliphatic (CH₂) |

| ~1378 | C-H Bend | Aliphatic (CH₃) |

| ~825 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocol: Liquid Sample FTIR Analysis

For a liquid sample like this compound, analysis can be performed neatly (without solvent) using either transmission cells or an Attenuated Total Reflectance (ATR) accessory.[9]

Methodology (ATR-FTIR):

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[10][11] Acquire a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal.[10][11]

-

Data Acquisition: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[10] The typical spectral range is 4000 to 400 cm⁻¹.[10]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. Electron Ionization (EI) is a common "hard" ionization technique that provides both the molecular weight and valuable structural information through fragmentation.[12][13][14]

Theoretical Prediction & Interpretation: In an EI mass spectrometer, this compound is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a molecular ion (M⁺•).[14][15] This molecular ion is energetically unstable and breaks apart into smaller, charged fragments.[16][17]

-

Molecular Ion Peak (M⁺•): The peak with the highest m/z value corresponds to the intact molecular ion. For this compound (C₁₄H₂₂), this peak will be at m/z = 190 . Its presence confirms the molecular weight of the compound.

-

Base Peak (Major Fragmentation): The most common fragmentation pathway for alkylbenzenes is benzylic cleavage—the breaking of the C-C bond adjacent to the aromatic ring. This is because the resulting carbocation is resonance-stabilized by the benzene ring.

-

Loss of a propyl radical (•CH₂CH₂CH₃, mass = 43) from the molecular ion results in a highly stable benzylic carbocation at m/z = 133 . This is typically the most abundant ion and therefore the base peak in the spectrum.

-

-

Other Fragments: Other smaller peaks can be observed corresponding to further fragmentation of the butyl chains (e.g., loss of an ethyl radical to give m/z = 147) or fragmentation of the aromatic ring itself (e.g., a peak at m/z = 91, characteristic of a tropylium ion, or m/z = 77 for a phenyl cation).[18]

Typical Mass Spectrometry Data Summary:

| m/z | Proposed Ion Structure | Significance |

| 190 | [C₁₄H₂₂]⁺• | Molecular Ion (M⁺•) |

| 147 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 133 | [M - C₄H₉]⁺ | Base Peak , Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for purification and controlled introduction. The sample is vaporized in a heated inlet system.

-

Ionization: In the ion source, the vaporized molecules pass through a beam of high-energy electrons (70 eV), leading to the formation of the molecular ion and subsequent fragment ions.[14][15]

-

Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Integrated Analysis and Structural Confirmation

Each spectroscopic technique provides a unique piece of the structural puzzle. It is the combination of all data that provides an unambiguous confirmation of the structure of this compound.

-

MS establishes the molecular weight (190 amu) and suggests an alkylbenzene structure through the characteristic benzylic cleavage (m/z 133).

-

IR confirms the presence of an aromatic ring and aliphatic chains, and crucially, the strong band at ~825 cm⁻¹ points specifically to a 1,4-disubstitution pattern.

-

¹³C NMR reveals exactly six unique carbon environments, confirming the molecule's high degree of symmetry.

-

¹H NMR confirms the symmetry, shows the expected number of protons in each environment via integration, and the splitting patterns (triplets, sextet, multiplet) are perfectly consistent with two n-butyl chains attached to a benzene ring.

The workflow below illustrates how these techniques are integrated for comprehensive structural elucidation.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. The high symmetry of the molecule is a dominant feature that simplifies the NMR spectra, while the characteristic benzylic cleavage in MS and the out-of-plane bending in IR provide confirmatory evidence of the alkylbenzene structure and substitution pattern. The protocols and interpretive frameworks detailed in this guide serve as a reliable reference for the analysis of this and structurally related compounds.

References

- NMR Sample Preparation. (n.d.). University of California, Riverside.

- FTIR Analysis for Liquid Samples - What You Need to Know. (2025). Drawell.

- An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-di(butan-2-yl)benzene. (n.d.). Benchchem.

-

Benzene, 1,4-dibutyl-. (2025). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Benzene, 1,4-dibutyl- IR Spectrum. (2025). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Principles, advantages, and disadvantages of EI. (n.d.). Shimadzu Corporation. Retrieved from [Link]

-

Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]

-

Understanding Electron Ionization Processes for GC–MS. (2015). LCGC International. Retrieved from [Link]

-

Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

-

This compound Spectral Data. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]

-

Improved Measurement of Liquid Samples Using FTIR. (2021). Agilent. Retrieved from [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

-

A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved from [Link]

-

Mass spectrum of benzene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Benzene, 1,4-dibutyl [webbook.nist.gov]

- 2. Benzene, 1,4-dibutyl [webbook.nist.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. compoundchem.com [compoundchem.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. organomation.com [organomation.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. rtilab.com [rtilab.com]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

theoretical vs experimental properties of 1,4-Dibutylbenzene

An In-depth Technical Guide to the Theoretical and Experimental Properties of 1,4-Dibutylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two butyl groups at the para positions. This substitution pattern significantly influences the molecule's physicochemical properties, making it a subject of interest in organic synthesis, materials science, and as a potential building block in drug development. The interplay between theoretical predictions and experimental validation is crucial for a comprehensive understanding of any chemical entity. This guide provides an in-depth analysis of this compound, contrasting its computationally predicted properties with empirically determined data. We will primarily focus on the n-butyl isomer, while also drawing comparisons with the sterically hindered tert-butyl isomer, for which extensive data is also available.